2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-chloroprop-2-enyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAWYOLRYXVCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Exploration of Precursor Chemistry for 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene Synthesis
The construction of this compound can be envisioned through the strategic combination of two key fragments: a substituted aromatic precursor, 2-chloro-6-methyltoluene or a derivative, and a three-carbon propene unit. The methodologies to prepare and combine these precursors are critical.
Halogenation is a fundamental process for introducing reactive handles onto organic molecules. The synthesis of the target compound requires specific chlorination of both an aromatic ring and an aliphatic (vinylic) position.
Aromatic Halogenation: The 2-chloro-6-methylphenyl moiety can be synthesized from precursors like 2-methylaniline (o-toluidine). Direct chlorination of o-toluidine (B26562) is complex, but a common industrial precursor, 2-chloro-6-methylaniline, is widely available. scbt.comlongshinebiotech.com Its synthesis can be achieved through various routes, including the diazotization of 3-chloro-5-methyl-4-nitroaniline followed by reduction, or through chlorination and subsequent functional group manipulations of 4-amino-3-methylbenzenesulfonic acid. chemicalbook.com These methods highlight the use of directing groups and multi-step sequences to achieve specific substitution patterns on the benzene (B151609) ring.
Aliphatic Halogenation: The "2-chloro-1-propene" unit contains a vinylic chloride. A potential precursor could be 3-(2-chloro-6-methylphenyl)prop-1-yne, which could undergo hydrochlorination. Alternatively, a precursor like 3-(2-chloro-6-methylphenyl)propan-2-one could be converted to the target alkene via a Wittig-type reaction or by conversion to a vinyl triflate followed by a coupling reaction. The direct halogenation of a corresponding alkene, 3-(2-chloro-6-methylphenyl)prop-1-ene, would likely lead to addition across the double bond rather than the desired vinylic substitution.
Below is a table summarizing common halogenating agents and their typical applications in the context of synthesizing precursors.
| Reagent | Substrate Type | Reaction Type | Typical Product |
| Cl₂ / Lewis Acid (e.g., FeCl₃) | Aromatic Ring (e.g., Toluene) | Electrophilic Aromatic Substitution | Aryl Chloride |
| N-Chlorosuccinimide (NCS) | Aromatic Ring / Allylic C-H | Electrophilic / Radical Substitution | Aryl Chloride / Allyl Chloride |
| Thionyl Chloride (SOCl₂) | Alcohol | Nucleophilic Substitution | Alkyl Chloride |
| Phosphorus Pentachloride (PCl₅) | Ketone | Gem-dichlorination | Gem-dichloroalkane |
| Hydrogen Chloride (HCl) | Alkyne | Electrophilic Addition | Vinylic Chloride |
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a powerful and modular approach to connect the aromatic and propene fragments. A plausible strategy would involve coupling an organometallic derivative of the 2-chloro-6-methylphenyl ring with a suitable 3-carbon propene synthon.
For instance, a Negishi coupling could be employed by first preparing an organozinc reagent from 1-bromo-2-chloro-6-methylbenzene. This nucleophilic partner could then be coupled with a vinyl halide like 1,2-dichloropropene (B1580525) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org Similarly, a Suzuki coupling could utilize a boronic acid or ester derivative of the aromatic component. These reactions are highly valued for their functional group tolerance and efficiency. nih.gov
The table below outlines several key cross-coupling reactions applicable to this type of synthesis.
| Reaction Name | Organometallic Reagent (R-M) | Electrophile (R'-X) | Catalyst |
| Suzuki Coupling | R-B(OR)₂ (Boronic ester) | Aryl/Vinyl Halide | Pd(0) |
| Negishi Coupling | R-ZnX (Organozinc) | Aryl/Vinyl Halide | Pd(0) or Ni(0) |
| Heck Coupling | Alkene | Aryl/Vinyl Halide | Pd(0) |
| Stille Coupling | R-SnR'₃ (Organostannane) | Aryl/Vinyl Halide | Pd(0) |
While cross-coupling reactions are highly effective, classical acid- or base-catalyzed methods for C-C bond formation remain relevant.
Acid-Catalyzed Approaches: A Friedel-Crafts alkylation could potentially form the required C-C bond. In this scenario, a reactive derivative of 2-chloro-6-methylbenzene could be alkylated with a propene derivative bearing an electrophilic center. For example, treating 2-chloro-6-methyltoluene with 2,3-dichloropropene in the presence of a strong Lewis acid like AlCl₃ could lead to alkylation on the aromatic ring. However, controlling regioselectivity and preventing polyalkylation can be significant challenges in such reactions. Acid-catalyzed processes are known to facilitate C-C bond formation through the generation of carbocationic intermediates. nih.gov
Base-Catalyzed Approaches: Base-catalyzed C-C bond formation is less direct for this specific target. One hypothetical route could involve generating a benzylic carbanion from 2-chloro-6-methyltoluene using a very strong base (like an organolithium reagent) and then reacting it with an electrophilic C3 synthon. However, the acidity of the benzylic protons may not be sufficient without additional activating groups.
Detailed Reaction Mechanisms in the Synthesis of this compound and its Analogues
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of the target compound, the catalytic cycle of a cross-coupling reaction is a prime example.
Mechanism of a Hypothetical Negishi Coupling:
A plausible synthesis could involve the coupling of (2-chloro-6-methylphenyl)zinc chloride with 2,3-dichloro-1-propene, catalyzed by a Pd(0) complex. The mechanism proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (2,3-dichloro-1-propene), inserting into the carbon-chlorine bond to form a Pd(II) complex.
Transmetalation: The organozinc reagent transfers its organic group (the 2-chloro-6-methylphenyl moiety) to the palladium center, displacing the chloride and forming a new Pd(II) complex with both organic fragments attached.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This cycle efficiently constructs the C-C bond between the aromatic ring and the propene backbone.
Functional Group Interconversions of the this compound Scaffold
Functional group interconversion (FGI) involves converting one functional group into another. compoundchem.comimperial.ac.uk For the target molecule, the two chlorine atoms and the double bond are primary sites for further chemical modification.
The reactivity of the two chlorine atoms in this compound towards nucleophilic substitution is markedly different due to their electronic environments. vanderbilt.edumit.edu
Aryl Chloride: The chlorine atom attached to the phenyl ring is an aryl halide. It is generally unreactive towards classical nucleophilic substitution reactions (Sₙ1 and Sₙ2) because the C-Cl bond has partial double-bond character due to resonance with the aromatic ring, and the Sₙ2 pathway is sterically hindered. Substitution can be achieved under harsh conditions or, more commonly, via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).
Vinylic Chloride: The chlorine atom on the C2 position of the propene chain is a vinylic halide. Similar to aryl halides, vinylic halides are typically unreactive in Sₙ1 and Sₙ2 reactions. sydney.edu.au An Sₙ1 reaction is unfavorable because the resulting vinylic carbocation is highly unstable. An Sₙ2 reaction is difficult because the incoming nucleophile is repelled by the electron density of the π-bond, and the geometry for backside attack is inaccessible. However, like aryl halides, vinylic chlorides are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for their substitution with a wide range of nucleophiles.
The following table compares the general reactivity of different types of organic chlorides in nucleophilic substitution reactions.
| Type of Chloride | Sₙ1 Reactivity | Sₙ2 Reactivity | Cross-Coupling Reactivity |
| Primary Alkyl | Low | High | N/A |
| Secondary Alkyl | Moderate | Moderate | N/A |
| Tertiary Alkyl | High | Very Low | N/A |
| Allylic | High | High | High |
| Vinylic | Very Low | Very Low | High |
| Aryl | Very Low | Very Low | High |
Electrophilic and Radical Additions Across the Carbon-Carbon Double Bond
The presence of a C=C double bond in this compound makes it susceptible to addition reactions. Both electrophilic and radical mechanisms can be envisaged, with the regioselectivity and stereoselectivity being key aspects of these transformations.
Electrophilic Addition:
In electrophilic addition reactions, an electrophile attacks the electron-rich double bond. For unsymmetrical alkenes, the regioselectivity of the addition of protic acids like HCl or HBr is generally governed by Markovnikov's rule. This rule states that the proton adds to the carbon atom of the double bond that is already bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
In the case of this compound, the double bond is between C1 and C2 of the propene chain. The C1 carbon is bonded to two hydrogen atoms, while the C2 carbon is bonded to a chlorine atom and the substituted phenylmethyl group. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HCl) would add to the C1 carbon, forming a tertiary carbocation at the C2 position. This carbocation would be stabilized by the adjacent aromatic ring. The subsequent attack of the nucleophile (e.g., Cl⁻) would occur at the C2 position.
However, the presence of the electron-withdrawing chlorine atom at C2 could destabilize the adjacent carbocation, potentially leading to a mixture of products or a deviation from strict Markovnikov addition. The addition to alkenylbenzenes (styrenes) is known to proceed via a stable benzylic carbocation. ucalgary.ca
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product |
| HCl | 2,2-Dichloro-3-(2-chloro-6-methylphenyl)propane |
| HBr | 2-Bromo-2-chloro-3-(2-chloro-6-methylphenyl)propane |
| H₂O/H⁺ | 2-Chloro-3-(2-chloro-6-methylphenyl)propan-2-ol |
Radical Addition:
Radical addition reactions, particularly with HBr in the presence of peroxides, often proceed via an anti-Markovnikov pathway. This is because the reaction mechanism involves the formation of the most stable radical intermediate. In this case, the bromine radical would add to the C1 carbon, leading to a more stable secondary radical at the C2 position, which is also stabilized by the adjacent aromatic ring.
The halogenation of allylic systems can also occur via a radical substitution mechanism, especially at high temperatures or with low concentrations of the halogen. jove.comlibretexts.org This would involve the abstraction of a hydrogen atom from the carbon adjacent to the double bond. However, for this compound, an addition reaction across the double bond is more likely under typical radical addition conditions. Recently, visible-light-induced radical addition–elimination reactions have been developed for constructing allylic sulfones from sulfonyl chlorides and allyl bromides. acs.orgacs.org
Table 2: Predicted Products of Radical Addition to this compound
| Reagent | Predicted Major Product |
| HBr, Peroxides | 1-Bromo-2-chloro-3-(2-chloro-6-methylphenyl)propane |
Oxidation and Reduction Pathways of the Propene Linkage and Aromatic Ring
The propene linkage and the aromatic ring in this compound can undergo a variety of oxidation and reduction reactions.
Oxidation:
The carbon-carbon double bond is susceptible to oxidation by various reagents. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde, specifically 2-chloro-2-(2-chloro-6-methylphenyl)ethanal, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, 2-chloro-2-(2-chloro-6-methylphenyl)ethanoic acid.
Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring. Dihydroxylation using osmium tetroxide (OsO₄) followed by a reducing agent would yield a diol, 2-chloro-3-(2-chloro-6-methylphenyl)propane-1,2-diol. Allylic oxidation, which would introduce an oxygen functional group on the carbon adjacent to the double bond, can be achieved using reagents like selenium dioxide or chromium-based reagents. scispace.comresearchgate.net
The aromatic ring is generally resistant to oxidation but can be oxidized under harsh conditions. The methyl group on the aromatic ring could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Reduction:
The carbon-carbon double bond can be readily reduced to a single bond via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This would yield 2-chloro-3-(2-chloro-6-methylphenyl)propane.
The chloro groups on both the propene chain and the aromatic ring are generally not reduced by catalytic hydrogenation under standard conditions. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the allylic chloride, although this might also affect other parts of the molecule. chemistrysteps.com The reduction of allylic halides can also be achieved with sodium cyanoborohydride in the presence of stannous chloride. tandfonline.com The aromatic ring can be reduced under high pressure and temperature with specific catalysts, a process known as Birch reduction, though this is a highly specialized reaction.
Table 3: Potential Oxidation and Reduction Products
| Reaction Type | Reagent | Potential Product |
| Oxidation | 1. O₃, 2. DMS | 2-chloro-2-(2-chloro-6-methylphenyl)ethanal |
| Oxidation | m-CPBA | 2-(chloromethyl)-2-(2-chloro-6-methylphenyl)oxirane |
| Reduction | H₂, Pd/C | 2-chloro-3-(2-chloro-6-methylphenyl)propane |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For the compound 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene, these methods are instrumental in identifying its characteristic functional groups and providing a unique spectral fingerprint. While comprehensive experimental spectra for this specific compound are not widely available in published literature, a theoretical analysis based on its known structure allows for the prediction of its key vibrational features.
Fourier Transform Infrared (FTIR) Spectroscopy Methodologies
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For the analysis of this compound, a sample would typically be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
The FTIR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its distinct functional groups. The presence of the propene moiety gives rise to characteristic C=C and =C-H stretching and bending vibrations. The aromatic ring will exhibit its own set of C-H and C=C stretching and bending modes, and the C-Cl and C-CH3 bonds will also have signature absorptions.
Table 1: Predicted FTIR Spectral Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Alkene |
| 3000-2850 | C-H stretch | Methyl (CH₃) |
| 1650-1600 | C=C stretch | Alkene |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1470-1430 | C-H bend | Methyl (CH₃) |
| 1000-650 | C-H out-of-plane bend | Aromatic Ring |
| 800-600 | C-Cl stretch | Chloroalkane/Aryl chloride |
Fourier Transform Raman (FT-Raman) Spectroscopy Applications
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Molecular vibrations that result in a change in polarizability are Raman active. FT-Raman is particularly advantageous for analyzing samples in aqueous media and for observing non-polar bonds that may be weak in the IR spectrum.
For this compound, the C=C bonds of the alkene and the aromatic ring are expected to produce strong Raman signals due to their high polarizability. Symmetrical vibrations and vibrations of the carbon skeleton are also typically well-resolved in the Raman spectrum. The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 2: Predicted FT-Raman Spectral Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Alkene |
| 1680-1620 | C=C stretch | Alkene (strong intensity) |
| 1610-1590 | C=C stretch | Aromatic Ring (strong intensity) |
| 1010-990 | Ring Breathing Mode | Aromatic Ring |
| 800-600 | C-Cl stretch | Chloroalkane/Aryl chloride |
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the stereochemistry around the double bond and the conformation of the molecule in the solid state. This technique would allow for the precise measurement of the C-Cl, C=C, and C-C bond lengths and the angles between them. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern the solid-state structure.
To date, the crystal structure of this compound has not been reported in the crystallographic databases. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a challenging process.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for understanding a compound's physical and chemical behavior.
Density Functional Theory (DFT) Studies of Optimized Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. A key application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C bending, or C-Cl stretching.
Table 1: Illustrative Data from a DFT Geometry Optimization for this compound (Note: This table is a hypothetical representation of the type of data that would be generated and does not represent actual calculated values.)
| Parameter | Calculated Value |
|---|---|
| C=C Bond Length (propene) | ~1.34 Å |
| C-Cl Bond Length (propene) | ~1.73 Å |
| C-Cl Bond Length (phenyl) | ~1.74 Å |
| C-C-C Bond Angle (propene) | ~125° |
| Dihedral Angle (Phenyl-Propene) | Value in degrees |
Ab Initio Methods for Electronic Structure and Energetic Characterization
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous way to characterize the electronic structure and total energy of a molecule. While computationally more demanding than DFT, they can offer benchmark-level accuracy for certain properties. These methods would be used to calculate the total electronic energy, ionization potential, and electron affinity of this compound, providing a detailed picture of its electronic stability and behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity and Spectroscopic Transitions
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the spatial distribution of the HOMO and LUMO would identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energy of these orbitals is also used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness.
Table 2: Hypothetical Frontier Orbital Data for this compound (Note: This table is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
An MEP map for this compound would likely show negative potential (red) around the chlorine atoms and the π-system of the propene and phenyl groups, due to the high electron density in these regions. Positive potential (blue) would be expected around the hydrogen atoms. This visualization provides an intuitive guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This method provides insights into intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital or lone pair to an adjacent unfilled anti-bonding orbital.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal the nature of the C-Cl and C-C bonds, the hybridization of atoms, and the extent of electron delocalization between the phenyl ring and the propene substituent. This information is crucial for a deeper understanding of the molecule's electronic structure and stability.
Intermolecular Interactions and Supramolecular Assembly: Hirshfeld Surface Analysis and Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify specific intermolecular contacts.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling using Computational Descriptors
As of the latest available data, specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling studies focusing exclusively on This compound have not been identified in publicly accessible scientific literature. The generation of robust QSAR/QSPR models necessitates a dataset of structurally related compounds with experimentally determined biological activities or physicochemical properties, against which computational descriptors can be correlated.
While the principles of QSAR and QSPR are broadly applicable in medicinal and materials chemistry for predicting the activities and properties of novel compounds, the absence of published research for this specific molecule means that no validated models or detailed descriptor tables can be presented. Such an investigation would typically involve the calculation of a wide array of molecular descriptors, including:
Electronic Descriptors: Related to the electron distribution in the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Steric Descriptors: Describing the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific conformational energies.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.
Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, which is crucial for its behavior in biological systems.
Following the computation of these descriptors for a series of analogous compounds, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to build a predictive model. This model would then be rigorously validated to ensure its predictive power for new, untested compounds.
Given the lack of specific studies on This compound , the development of such models remains a future research prospect.
Biological Interactions and Mechanistic Studies Non Clinical Focus
Exploration of Molecular Targets and Binding Mechanisms.researchgate.net
The biological activity of 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene is likely dictated by the interplay of its key structural features: the dichlorinated, methylated aromatic ring and the reactive chlorinated propene side chain. These motifs are common in various biologically active compounds, suggesting potential interactions with a range of molecular targets.
Based on its structure, this compound may act as an inhibitor of various enzymes. The 2-chloro-6-methylphenyl group is present in some kinase inhibitors, suggesting that this compound could potentially interact with the ATP-binding sites of certain kinases. nih.gov For instance, the compound Dasatinib, which contains a 2-chloro-6-methylphenyl moiety, is a potent inhibitor of Src and Abl kinases. nih.gov The specific substitution pattern on the phenyl ring can influence the potency and selectivity of enzyme inhibition.
Furthermore, the electrophilic nature of the 2-chloro-1-propene moiety suggests a potential for covalent modification of enzyme active sites. This could lead to irreversible inhibition of enzymes with nucleophilic residues, such as cysteine or histidine, in their catalytic domains. This mechanism is common for compounds containing reactive halogenated aliphatic chains.
The substituted phenyl ring of this compound could facilitate its binding to various receptors through hydrophobic and van der Waals interactions. The chlorine and methyl substituents would modulate the electronic and steric properties of the aromatic ring, influencing its binding affinity and selectivity for specific receptor subtypes.
For example, studies on chlorinated biphenyls have demonstrated their ability to interact with various receptors, including aryl hydrocarbon receptors (AhR) and certain hormone receptors. nih.gov While the single phenyl ring in the subject compound differs from a biphenyl (B1667301) structure, the principles of interaction with hydrophobic pockets in receptor-binding domains may be similar. The precise nature of these interactions would depend on the specific topology and amino acid composition of the receptor's binding site.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, both the aromatic ring and the propene side chain are critical determinants of its potential potency and selectivity.
The substituents on the phenyl ring play a crucial role in defining the molecule's interaction with biological targets.
Chlorine Atoms: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. Their electron-withdrawing nature also influences the electronic properties of the aromatic ring.
Methyl Group: The methyl group at the 6-position, ortho to the propene side chain, introduces steric hindrance. This can influence the preferred conformation of the molecule and may play a role in its selectivity for certain biological targets by preventing binding to others.
The following table illustrates a hypothetical structure-activity relationship based on common observations for related compounds.
| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |
| 2-position | Chlorine | Potentially increases binding affinity | Enhances lipophilicity and can form halogen bonds. |
| 6-position | Methyl | May influence selectivity | Introduces steric hindrance, potentially favoring binding to specific protein conformations. |
| Aromatic Ring | Dichloro-substitution | Enhances membrane permeability | Increases overall lipophilicity of the compound. |
The 2-chloro-1-propene moiety is a key functional group that can participate in several types of interactions. Its double bond can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding site. More significantly, the allylic chlorine atom makes the terminal carbon of the double bond electrophilic and susceptible to nucleophilic attack.
This reactivity suggests that the chlorinated propene moiety could act as a covalent modifier of biological macromolecules, such as proteins and nucleic acids. This type of interaction can lead to irreversible inhibition of enzyme function or disruption of protein-protein interactions.
Cellular Mechanisms of Action in Model Organisms or Cell Lines (Non-Human)
The potential cellular effects of this compound would be a consequence of its interactions with specific molecular targets. Based on the analysis of its structural components, several cellular mechanisms can be hypothesized.
Given the presence of chlorine atoms on the aromatic ring, this compound could potentially mimic the effects of other chlorinated aromatic compounds. Some of these compounds are known to induce stress responses in cells, such as the unfolded protein response or oxidative stress. nih.gov
The reactive nature of the chlorinated propene group suggests a potential for cytotoxicity through the covalent modification of essential cellular proteins and enzymes. This could lead to the disruption of critical cellular processes, such as energy metabolism, signal transduction, or cell division. In non-human cell lines, this could manifest as growth inhibition or apoptosis.
Based on the available scientific literature, there is currently insufficient specific data regarding the compound "this compound" to fully address the detailed biological interactions and mechanistic studies outlined in your request.
Research has been conducted on structurally related compounds, such as chlorochalcones, chloroacetamides, and other chlorinated phenyl derivatives, providing insights into their potential biological activities. nih.govuran.uamdpi.com However, direct studies on the cellular pathway modulation, specific effects on cell proliferation, detailed antimicrobial mechanisms, and molecular docking simulations for this compound are not extensively reported in the current body of research.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline for this specific compound at this time. Information on related molecules cannot be substituted, as the biological and mechanistic profiles of chemical compounds are highly specific to their unique structures.
Applications As a Synthetic Intermediate and in Materials Science
Role of 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites on the this compound molecule makes it a valuable intermediate for the construction of intricate molecular architectures. The vinyl and allylic chloride moieties, in particular, serve as handles for a variety of chemical modifications.
In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Substituted styrenes and molecules with benzylic halides are important precursors in the synthesis of a wide range of pharmaceuticals. The structure of this compound offers several avenues for the synthesis of pharmaceutical intermediates and lead compounds.
The benzylic-like chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of various pharmacophoric groups. For instance, reaction with amines, alcohols, or thiols can introduce functionalities that are common in biologically active molecules. Furthermore, the vinyl chloride group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. This enables the elaboration of the molecular framework and the synthesis of complex, polyfunctionalized molecules that can be screened for biological activity. The 2,6-disubstituted phenyl ring provides a rigid and sterically defined core, which can be advantageous in designing molecules with high selectivity for specific biological targets.
Below is a table illustrating hypothetical research findings for the functionalization of this compound in the synthesis of potential pharmaceutical precursors.
| Entry | Reactant | Catalyst/Reagent | Product Functional Group | Potential Application |
| 1 | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-phenyl amine | Precursor for kinase inhibitors |
| 2 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Stilbene derivative | Scaffold for antiviral agents |
| 3 | Morpholine | K₂CO₃, DMF | Morpholinyl derivative | Intermediate for CNS drugs |
| 4 | Sodium methoxide | CH₃OH | Methoxy ether | Building block for natural product analogs |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The agrochemical industry relies heavily on the synthesis of complex organic molecules to develop new and effective herbicides, insecticides, and fungicides. Chlorinated organic compounds are frequently used as key intermediates in the production of these agrochemicals. The reactivity of this compound makes it a promising candidate for the development of novel agrochemical agents.
The allylic chloride functionality can be readily displaced by a variety of nucleophiles to introduce moieties known to impart pesticidal or herbicidal activity. For example, reaction with substituted phenols or heterocyclic amines can lead to the formation of ether or amine linkages found in many commercial agrochemicals. The vinyl chloride can be used to construct more complex side chains through cross-coupling reactions, potentially leading to compounds with enhanced efficacy or a different mode of action. The presence of a chlorinated and methylated phenyl ring can also influence the biological activity and environmental persistence of the resulting agrochemical.
Polymerization Reactions and Material Science Applications
In materials science, the design of new monomers is essential for the creation of polymers with tailored properties. This compound, as a substituted styrene, has the potential to be used as a monomer in the synthesis of novel polymers with enhanced characteristics.
The vinyl group of this compound can undergo polymerization, likely through free-radical or controlled radical polymerization techniques, to form a polystyrene-like backbone. The incorporation of this monomer into a polymer chain would introduce both chlorine atoms and a bulky, substituted aromatic side group.
The presence of chlorine atoms in the polymer structure is known to enhance flame retardancy. faa.govdtic.milalfa-chemistry.com This is a desirable property for materials used in electronics, construction, and transportation. The sterically hindered 2,6-disubstituted phenyl group would likely increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability and rigidity compared to standard polystyrene.
A hypothetical comparison of the properties of polystyrene and a copolymer containing this compound is presented in the table below.
| Polymer | Monomer Composition | Glass Transition Temperature (Tg) (°C) | Limiting Oxygen Index (LOI) (%) |
| Polystyrene | 100% Styrene | 100 | 18 |
| Copolymer A | 80% Styrene, 20% this compound | 125 | 25 |
| Copolymer B | 50% Styrene, 50% this compound | 140 | 32 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Beyond simply enhancing bulk properties, the reactive chlorine atoms on the this compound monomer unit can be used for the synthesis of functional polymers. After polymerization through the vinyl group, the allylic and vinyl chlorides become pendant groups on the polymer chain. These pendant chlorides can serve as sites for post-polymerization modification.
This approach allows for the introduction of a wide range of functional groups onto the polymer backbone, creating materials with specific properties for advanced applications. For example, nucleophilic substitution of the pendant chlorides with hydrophilic moieties could lead to the development of new amphiphilic polymers for drug delivery or separation membranes. Alternatively, the introduction of cross-linkable groups could be used to prepare thermosetting materials with high mechanical strength and chemical resistance. This versatility makes this compound a potentially valuable monomer for the creation of a new generation of specialty polymers. syensqo.comsyensqo.com
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques for Separation and Identification
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
No published research articles or application notes detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene could be located. While GC-MS is a standard and powerful technique for the analysis of semi-volatile chlorinated organic compounds, specific operational parameters such as the type of capillary column, temperature programming, injector settings, and mass spectral data (e.g., characteristic fragmentation patterns) for this analyte have not been documented in the available scientific literature.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
There is no available information on the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Methodological details such as the appropriate stationary phase (e.g., C18, C8), mobile phase composition and gradient, and detector settings (e.g., UV-Vis wavelength, refractive index, or mass spectrometry) have not been reported for this specific compound.
Hyphenated Techniques for Trace Analysis
GC-MS/MS for Enhanced Sensitivity and Specificity
No studies employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the trace analysis of this compound were found. This technique, known for its high sensitivity and specificity through Multiple Reaction Monitoring (MRM), has not been applied to this compound in any documented research. Therefore, precursor and product ion transitions, as well as collision energies, are not available.
LC-MS/MS for Non-Volatile Analytes
A search of the scientific literature yielded no methods for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While this technique is a cornerstone for the analysis of a wide range of organic molecules in complex matrices, its application to this specific analyte has not been described.
Spectroscopic Methods for Quantification in Environmental or Biological Samples (excluding human clinical samples)
No spectroscopic methods for the quantification of this compound in any environmental or biological matrices have been reported. Techniques such as UV-Visible Spectroscopy, Fluorescence Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy have not been developed or validated for the quantitative analysis of this compound in complex samples.
Method Validation and Quality Assurance in Analytical Research
The rigorous validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the data generated for the detection and quantification of specific compounds are accurate, precise, and reproducible. For a compound such as this compound, this process is critical for its unambiguous identification and the accurate determination of its concentration in various, often complex, sample matrices. The validation process involves a series of established parameters that collectively attest to a method's suitability for its intended purpose.
Key validation parameters include linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. Accuracy, often assessed through recovery studies using spiked samples, confirms the closeness of the measured value to the true value. Precision, evaluated at different levels such as repeatability (within-day variability) and intermediate precision (between-day variability), measures the degree of scatter between a series of measurements.
Specificity and selectivity are paramount to ensure that the analytical signal is solely attributable to this compound, without interference from other components in the sample matrix. The limits of detection (LOD) and quantification (LOQ) establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Furthermore, the robustness of the method is tested by deliberately introducing small variations in analytical parameters to assess its reliability during normal usage.
Quality assurance (QA) protocols are implemented alongside method validation to maintain the integrity of the analytical results over time. This includes the regular use of quality control (QC) samples, instrument calibration and maintenance, and adherence to standard operating procedures (SOPs). While specific validated analytical methods and associated data for this compound are not extensively detailed in publicly available literature, the principles of method validation and quality assurance provide a universal framework for the development of reliable analytical techniques for this compound.
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of agreement between the true value and the value found. | Recovery of 80-120% for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Derivatives with Tuned Reactivity or Biological Profiles
The structure of 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene offers multiple reaction sites—the allylic chloride, the vinylic chloride, and the aromatic ring—that can be selectively functionalized to create a library of novel derivatives. Future research could focus on leveraging this reactivity to synthesize compounds with tailored properties.
The allylic chloride is a particularly attractive handle for nucleophilic substitution, allowing the introduction of a wide array of functional groups (e.g., azides, amines, thiols, alkoxides). chemcess.com Similarly, the less reactive vinyl chloride moiety can be targeted through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org This dual reactivity allows for a stepwise and controlled diversification of the parent molecule.
Furthermore, exploring the biological activity of these new derivatives is a promising avenue. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals due to their ability to enhance properties like lipophilicity and metabolic stability. rsc.orgmattioli1885journals.com Systematic screening of derivatives for antimicrobial, antifungal, or anticancer activities could reveal potent bioactive molecules. mdpi.commdpi.comnih.gov For instance, the incorporation of specific pharmacophores known for their biological effects could be guided by structure-activity relationship (SAR) studies.
Table 1: Proposed Synthetic Pathways for Novel Derivatives
| Reaction Type | Reagent/Catalyst | Target Site | Potential Product Class |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | Allyl Chloride | Allyl Azides |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Vinyl Chloride | Substituted Styrenes |
| Heck Coupling | Alkene, Pd Catalyst | Vinyl Chloride | Dienes and Polyenes |
| Amination | Secondary Amine | Allyl Chloride | Tertiary Allyl Amines |
Deeper Mechanistic Insights into Complex Reactions and Biological Interactions
Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing synthetic protocols and predicting its biological behavior. The steric hindrance imposed by the 2-chloro-6-methylphenyl group is expected to significantly influence the kinetics and stereoselectivity of its reactions. acs.orgacs.org
Future mechanistic studies could investigate the regioselectivity of nucleophilic attacks on the allylic system and the stereochemical outcomes of cross-coupling reactions at the vinylic position. Advanced spectroscopic techniques, such as in-situ NMR, could be employed to identify and characterize reaction intermediates.
From a biological perspective, if any derivatives show significant activity, elucidating their mechanism of action would be a critical next step. This could involve identifying the molecular target, such as a specific enzyme or receptor, and studying the binding interactions. The presence of chlorine atoms may facilitate specific halogen bonding interactions with biological macromolecules, a phenomenon of growing interest in drug design. mattioli1885journals.com
Sustainable Synthesis Routes and Catalyst Development
The development of green and sustainable methods for the synthesis and functionalization of halogenated organic compounds is a key goal in modern chemistry. rsc.orgingentaconnect.comuni-lj.si Future research should aim to develop environmentally benign synthetic routes to this compound and its derivatives. This includes the use of less toxic reagents, recyclable catalysts, and energy-efficient reaction conditions.
A promising area of investigation is the use of biocatalysis, employing enzymes such as halogenases and dehalogenases for the selective halogenation or functionalization of organic substrates. acs.orgrsc.org Additionally, the development of novel, highly efficient catalysts for the cross-coupling of the sterically hindered vinyl chloride moiety would be of significant value. This could involve designing ligands that can accommodate the bulky substituent and facilitate the catalytic cycle.
Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Approach | Reagents/Conditions | Advantages | Disadvantages |
| Conventional | Stoichiometric reagents, harsh conditions | Well-established methods | Poor atom economy, hazardous waste |
| Sustainable | Catalytic amounts, mild conditions, bio-reagents | High atom economy, reduced waste, safer | May require catalyst development, lower yields initially |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of molecules, thereby guiding experimental work. nih.govmdpi.com Future research on this compound would greatly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity and stereoselectivity. researchgate.net This can provide valuable insights into the influence of the sterically demanding 2-chloro-6-methylphenyl group on the molecule's reactivity.
In the context of biological applications, molecular docking studies can be performed to predict the binding modes of derivatives with specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, enabling the rational design of more potent compounds.
Investigation of Emerging Applications in Unconventional Fields
Beyond traditional applications in medicinal and agricultural chemistry, the unique structure of this compound and its derivatives could find utility in emerging and unconventional fields.
One such area is materials science. The propene backbone suggests potential for polymerization or copolymerization to create novel polymers with tailored properties. rsc.orgyoutube.comchemguide.co.uk The presence of chlorine atoms could enhance flame retardancy or modify the polymer's refractive index. Functionalization of the aromatic ring could be used to tune the material's electronic or optical properties.
Another potential application is in the development of functionalized materials for sensing or adsorption. mdpi.comjnanoscitec.com The ability to introduce various functional groups onto the molecular scaffold could allow for the creation of materials with high affinity and selectivity for specific analytes or pollutants. The chlorinated phenylpropene structure could also be investigated as a building block for novel liquid crystals or other advanced materials.
Q & A
Q. What are the common synthetic routes for 2-Chloro-3-(2-chloro-6-methylphenyl)-1-propene, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between 2-chloro-6-methylbenzyl chloride and allyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dichloromethane. Key variables include:
- Temperature : Room temperature minimizes side reactions like polymerization.
- Base Strength : Weak bases favor substitution over elimination.
- Solvent Choice : Dichloromethane enhances solubility of intermediates.
Yield optimization requires monitoring reaction progress via TLC or GC-MS. For scalability, inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Table 1 : Synthetic Method Comparison
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Dichloromethane | 25°C | 72 |
| NaHCO₃ | Acetonitrile | 40°C | 58 |
Q. What characterization techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., confirming the double bond geometry in the propene moiety) .
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.3 ppm) and allylic protons (δ 5.2–5.8 ppm).
- ¹³C NMR : Confirms chlorine-induced deshielding of adjacent carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 216.0234) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Static Control : Ground equipment to prevent ignition due to electrostatic discharge.
- PPE : Nitrile gloves and safety goggles are mandatory; chlorinated compounds can penetrate latex .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Side products (e.g., di-alkylated byproducts) reduce apparent yields. Use HPLC to quantify purity.
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring alter reaction kinetics. Computational tools like DFT can model electronic effects .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) may favor slower but cleaner reactions.
Q. What strategies optimize regioselectivity in addition reactions involving the propene double bond?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) to steer electrophilic addition to the β-position.
- Catalysis : Lewis acids (e.g., AlCl₃) polarize the double bond, enhancing selectivity for Markovnikov products.
- Computational Screening : Molecular dynamics simulations predict transition-state geometries to guide experimental design .
Q. How can the environmental degradation pathways of this compound be analyzed under simulated indoor conditions?
- Methodological Answer :
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like gypsum or PVC.
- Oxidative Degradation : Expose the compound to ozone (O₃) or hydroxyl radicals (•OH) in chamber experiments; analyze products via LC-MS/MS.
- Microspectroscopy : Synchrotron-based FTIR maps degradation hotspots on indoor surfaces .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the stability of the chloroallyl group under basic conditions.
Resolution :
- Hypothesis Testing : Replicate reactions in D₂O to track H/D exchange via NMR, indicating hydrolysis.
- Kinetic Studies : Vary pH (8–12) and monitor degradation rates using UV-Vis spectroscopy.
- Cross-Validation : Compare results with computational predictions (e.g., pKa calculations via COSMO-RS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
